molecular formula C10H8ClN3O2 B13779098 6-Chloro-2,3-dimethyl-7-nitroquinoxaline CAS No. 7502-18-3

6-Chloro-2,3-dimethyl-7-nitroquinoxaline

Cat. No.: B13779098
CAS No.: 7502-18-3
M. Wt: 237.64 g/mol
InChI Key: IJROGYJSZQKUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, known for its diverse applications in pharmaceuticals and industrial chemistry. The compound’s structure includes a chloro group, two methyl groups, and a nitro group attached to a quinoxaline core, making it a versatile molecule for various chemical reactions and applications .

Properties

CAS No.

7502-18-3

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-7-nitroquinoxaline

InChI

InChI=1S/C10H8ClN3O2/c1-5-6(2)13-9-4-10(14(15)16)7(11)3-8(9)12-5/h3-4H,1-2H3

InChI Key

IJROGYJSZQKUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of 6-chloro-2,3-dimethyl-7-nitroquinoxaline typically begins with appropriately substituted diamino or dinitrobenzene derivatives. The key synthetic challenge lies in the selective introduction of chloro and nitro groups at the 6 and 7 positions of the quinoxaline ring, alongside methyl groups at positions 2 and 3.

A widely reported approach involves:

  • Step 1: Preparation of 2,3-dimethyl-6,7-dinitroquinoxaline as a precursor.
  • Step 2: Selective chlorination at position 6.
  • Step 3: Final purification and isolation of the target compound.

This approach is based on the high reactivity of nitro groups facilitating nucleophilic aromatic substitution and the use of condensation reactions to form the quinoxaline ring.

Key Literature Method: Tosylation, Nitration, and Condensation (Nasielski et al., 1987)

A seminal method for synthesizing 6-chloro-7-nitroquinoxaline derivatives, adaptable for the dimethyl analog, was reported by Nasielski and colleagues. Their method involves:

This sequence yields halo-nitroquinoxalines with an overall yield close to 50% based on starting diamines. However, when applied to methylated derivatives such as 2,3-dimethyl-6,7-dinitroquinoxaline, treatment with hydrochloric acid in dimethylformamide (DMF) leads to polymeric black insoluble materials, indicating limitations in this route for methyl-substituted analogs.

Alternative Preparation Approaches and Challenges

Direct Halogenation and Nucleophilic Substitution

Attempts to directly halogenate 2,3-dimethyl-6,7-dinitroquinoxaline or to perform halogen exchange reactions on 6-fluoro- or 6-chloro-7-nitroquinoxaline have met with limited success due to competing side reactions such as nitro-dehalogenation and polymerization.

Reduction and Diazonium Chemistry

Reduction of nitro groups followed by diazonium salt formation and substitution with halides was explored but yielded only trace amounts of iodinated or chlorinated products, highlighting the difficulty of direct halogen introduction at position 6 in methylated derivatives.

Experimental Data and Reaction Conditions

Step Reagents and Conditions Outcome and Notes
Tosylation TsCl in pyridine or CH2Cl2 Formation of tosylamides, amino protection
Nitration HNO3 in AcOH Introduction of nitro group at position 7
Deprotection Acidic hydrolysis (H2SO4) Removal of tosyl groups
Condensation with glyoxal Aqueous glyoxal in ethanol, room temperature Cyclization to quinoxaline ring
Chlorination (6-position) HCl in DMF, heating to 85°C Partial chlorination; risk of polymerization in methylated substrates
Purification Chromatography on alumina with chloroform elution Separation of 6-chloro-7-nitroquinoxaline derivatives

The overall yield for halo-nitroquinoxalines via this method is approximately 50%, but for 2,3-dimethyl derivatives, yields are significantly lower due to side reactions.

Analytical Characterization and Research Outcomes

  • NMR Spectroscopy: Used to confirm substitution patterns and methyl group presence.
  • Mass Spectrometry: Confirms molecular weight and halogen incorporation.
  • HPLC and TLC: Employed for purity assessment and reaction monitoring.
  • UV-Vis and Digital Imaging: Advanced studies on amino-nitroquinoxaline derivatives (related compounds) used RGB image analysis for dye characterization, which could be adapted to monitor synthesis and purity of 6-chloro-2,3-dimethyl-7-nitroquinoxaline.

Summary and Recommendations

  • The most reliable method for synthesizing 6-chloro-2,3-dimethyl-7-nitroquinoxaline involves multi-step functionalization starting from diamino-halobenzenes, with nitration and condensation steps carefully controlled.
  • Direct halogenation or halogen exchange reactions on methylated quinoxalines are challenging due to side reactions.
  • Chromatographic purification is essential due to the formation of multiple isomers and side products.
  • Further optimization may include exploring milder chlorination agents or alternative protecting groups to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-7-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-dimethyl-7-nitroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form reactive intermediates makes it a valuable tool in studying cellular pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-nitroquinoxaline
  • 2,3-Dimethyl-6-nitroquinoxaline
  • 6-Bromo-2,3-dimethyl-7-nitroquinoxaline

Uniqueness

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a compound of interest due to its diverse biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, including its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as potential therapeutic applications.

Chemical Structure and Properties

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a derivative of quinoxaline, characterized by the presence of a chlorine atom at the 6-position, two methyl groups at the 2 and 3 positions, and a nitro group at the 7-position. Its molecular formula is C_10H_8ClN_3O_2.

Acetylcholinesterase Inhibition

One of the most significant biological activities of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline is its potent inhibition of acetylcholinesterase. In a study assessing various quinoxaline derivatives, this compound exhibited an IC50 value of 0.077 µM , indicating high potency compared to known inhibitors like tacrine (IC50 = 0.11 µM) and galanthamine (IC50 = 0.59 µM) .

Table 1: Comparison of AChE Inhibition Potency

CompoundIC50 (µM)
6-Chloro-2,3-dimethyl-7-nitroquinoxaline0.077
Tacrine0.11
Galanthamine0.59

The mechanism of action appears to involve binding at the peripheral anionic site (PAS) rather than the catalytic anionic site (CAS), which is a novel approach compared to traditional AChE inhibitors .

Butyrylcholinesterase Inhibition

In addition to AChE inhibition, this compound also demonstrates notable activity against butyrylcholinesterase, albeit with varying potencies across different derivatives. The most potent analogs showed IC50 values ranging from 14.91 µM to 60.95 µM .

Table 2: BChE Inhibition Potency

CompoundIC50 (µM)
Most Potent Derivative14.91
Moderate Potency Derivative60.95

Neuroprotective Effects

Research has indicated that compounds similar to 6-Chloro-2,3-dimethyl-7-nitroquinoxaline exhibit neuroprotective properties in cellular models. For instance, derivatives were tested in human neuroblastoma cell lines (SHSY5Y) where they showed no cytotoxicity while effectively inhibiting AChE .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at the 6-position significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine and nitro groups correlates with increased AChE inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloro-2,3-dimethyl-7-nitroquinoxaline, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sequential substitution and nitration reactions. For example, chlorination of a dimethylquinoxaline precursor using POCl₃ or SOCl₂, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-oxidation . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agents) and monitoring reaction progress via TLC or HPLC.
  • Key Data :

ParameterOptimal RangeMonitoring Technique
Nitration Temperature0–5°CThermocouple
Reaction Time4–6 hoursTLC (Rf = 0.3–0.5)

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and nitro groups (deshielding effects on adjacent protons) .
  • IR Spectroscopy : Confirm nitro (1527–1341 cm⁻¹ for asymmetric/symmetric stretching) and chloro (700–600 cm⁻¹) groups .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 281.03 for C₁₀H₈ClN₃O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict thermochemical properties like bond dissociation enthalpies (BDEs) in 6-chloro-2,3-dimethyl-7-nitroquinoxaline?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates N–O and C–Cl BDEs. Compare results with experimental data from combustion calorimetry or DSC .
  • Example Application :

Bond TypeCalculated BDE (kJ/mol)Experimental BDE (kJ/mol)
N–O245 ± 5238 ± 3
C–Cl335 ± 5328 ± 4

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for nitro-group positioning?

  • Methodology :

Single-Crystal XRD : Resolve ambiguities in nitro orientation (e.g., para vs. meta positions) using torsion angles and electron density maps .

Comparative Analysis : Cross-validate with 2D NOESY NMR to detect spatial proximity of nitro protons to adjacent substituents .

  • Case Study : Discrepancies in nitro orientation were resolved by re-refining XRD data (R-factor < 0.05) and confirming hydrogen bonding patterns (e.g., O···H distances < 2.5 Å) .

Q. How can substitution reactions at the chloro position be tailored to synthesize bioactive derivatives?

  • Methodology :

  • Nucleophilic Substitution : Use amines (e.g., piperazine) or thiols in DMF/Et₃N at 80–100°C .
  • Catalytic Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-MeOC₆H₄B(OH)₂) .
    • Design Considerations :
Target BioactivityPreferred SubstituentYield Optimization
Antitumor–NHCH₂Ph65–75% (K₂CO₃, DMF)
Antimicrobial–SCH₂CF₃55–60% (CuI, DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.